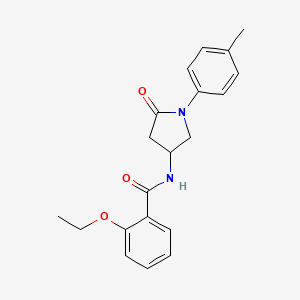

2-ethoxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

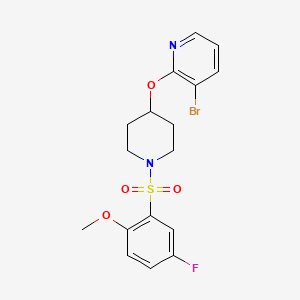

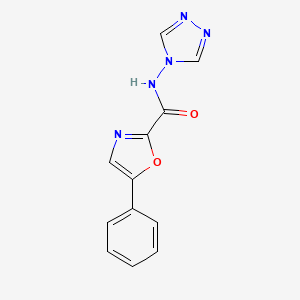

“2-ethoxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide” is a complex organic compound. It contains functional groups such as an ethoxy group, a benzamide group, and a pyrrolidinone group . These groups are common in many bioactive compounds, suggesting that this compound could have potential biological or pharmaceutical applications .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit aromaticity due to the presence of the benzamide group, and might have stereochemistry due to the pyrrolidinone group .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, it could potentially undergo a variety of organic reactions. For example, the ethoxy group might be susceptible to hydrolysis, while the pyrrolidinone group could participate in condensation or redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point, and so on .科学的研究の応用

Synthesis of Radiopharmaceutical Precursors

Benzamide derivatives, such as those related to the pyrrolidine class, have been utilized in the synthesis of radiopharmaceutical precursors. For instance, a study described a high-yield synthesis method for (S)-BZM, a precursor for (S)-123I-IBZM, starting from dimethoxybenzoic acid, showcasing the importance of such compounds in developing diagnostic tools in nuclear medicine (Bobeldijk et al., 1990).

Anticancer Activity

Benzamide derivatives have also shown potential in anticancer research. A study on N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides demonstrated moderate to good anticancer activity against various human cancer cell lines, indicating the potential therapeutic applications of such compounds (Mohan et al., 2021).

Photocatalytic Degradation Studies

Research on photocatalytic degradation has also highlighted the relevance of pyridine and benzamide moieties in environmental science. A study on the kinetics and products of TiO2 photocatalytic degradation of pyridine, a core structure in many pesticides, emphasized the utility of such compounds in environmental remediation efforts (Maillard-Dupuy et al., 1994).

Drug Development and Neuroleptic Activity

Additionally, benzamides of N,N-disubstituted ethylenediamines have been designed as potential neuroleptics, indicating the significance of pyrrolidine and benzamide derivatives in developing new psychiatric medications. These compounds have shown inhibitory effects on apomorphine-induced stereotyped behavior in rats, showcasing a promising avenue for treating psychosis with potentially fewer side effects (Iwanami et al., 1981).

Material Science and Chemosensor Development

In the realm of material science, benzamide-based compounds have been explored for developing chemosensors, highlighting their versatility beyond pharmaceutical applications. For example, a fluorescent sensor based on benzamide showed selectivity and sensitivity for Zn(2+) ions, underlining the potential of such compounds in detecting and quantifying metal ions in various settings (Li et al., 2014).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-ethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-3-25-18-7-5-4-6-17(18)20(24)21-15-12-19(23)22(13-15)16-10-8-14(2)9-11-16/h4-11,15H,3,12-13H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZAMAPXIUFACAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethoxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2838999.png)

![2-[1-[(2-Chloro-3-methoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2839001.png)

![ethyl 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetate](/img/structure/B2839002.png)

![Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2839006.png)

![N-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2839007.png)

![4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid;hydrochloride](/img/structure/B2839012.png)

![1-(2-hydroxyethyl)-6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2839015.png)